5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 5-amino group, a 2-chloro-4-fluorobenzyl group at position 1, and a 3,5-dimethylphenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₇ClFN₅O, with a molecular weight of 397.83 g/mol. The compound’s structure integrates electron-withdrawing substituents (chloro, fluoro) and lipophilic groups (methyl), which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O/c1-10-5-11(2)7-14(6-10)22-18(26)16-17(21)25(24-23-16)9-12-3-4-13(20)8-15(12)19/h3-8H,9,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKYMCAOIYEUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)F)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and possibly other diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogenic organisms. Research indicates that compounds with a triazole core can inhibit the growth of various pathogens by disrupting their metabolic processes. For instance, studies have shown that derivatives of 1,2,3-triazole exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms that may involve interference with nucleic acid synthesis and enzyme inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of triazole derivatives reveal critical insights into how modifications can enhance biological activity. For example:
- Substituents : The presence of halogen atoms (like chlorine and fluorine) on the benzyl ring has been shown to influence potency. Specifically, fluorination at certain positions can enhance activity significantly .
- Ligand Efficiency : The compound demonstrates high ligand efficiency (LE), indicating effective binding to its target sites. The ideal LE value is above 0.25, which this compound meets .
Biological Assays and Efficacy
In vitro assays have been conducted to evaluate the efficacy of this compound against T. cruzi. The compound exhibited submicromolar activity (pEC50 > 6), suggesting strong potential as an antitrypanosomal agent .
Table 1: Biological Activity Data
| Compound | Target Pathogen | Activity (pEC50) | Selectivity Ratio | Lipophilicity (cLogD) |
|---|---|---|---|---|
| This compound | T. cruzi | >6 | >100-fold over VERO | <3 |
Case Study 1: Antitrypanosomal Activity
A study focused on optimizing triazole derivatives led to the identification of this compound as a promising candidate for treating Chagas disease. It was shown to suppress parasite burden significantly in mouse models, indicating its potential for further development into a therapeutic agent .
Case Study 2: Structure Optimization
Research on the modification of peripheral substituents around the triazole core revealed that certain configurations could drastically improve metabolic stability and aqueous solubility while maintaining or enhancing biological activity . The adjustments made during these studies were crucial in advancing the compound's viability for clinical use.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and aromatic substituents are susceptible to oxidation under specific conditions:
-
Triazole ring oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media can lead to ring-opening or hydroxylation, forming derivatives such as hydroxylated triazoles or diketones .
-
Fluorobenzyl group oxidation : The 2-chloro-4-fluorobenzyl moiety may undergo oxidation at the benzylic position, yielding ketones or carboxylic acids under strong oxidizing agents like Jones reagent .
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Triazole ring oxidation | KMnO₄, H₂SO₄, 60°C | Hydroxylated triazole derivatives |
| Benzylic oxidation | CrO₃, acetone, RT | 2-Chloro-4-fluorobenzoic acid derivative |
Reduction Reactions
Reduction primarily targets the carboxamide group and aromatic halogens:
-
Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, generating 5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)triazol-4-amine .
-
Dehalogenation : Catalytic hydrogenation (H₂, Pd/C) removes chlorine from the benzyl group, producing a defluorinated analog .
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Carboxamide reduction | LiAlH₄, THF, reflux | Primary amine derivative |
| Dechlorination | H₂ (1 atm), 10% Pd/C, EtOH | 4-fluorobenzyl-substituted triazole |
Substitution Reactions
The electron-deficient fluorobenzyl and triazole moieties undergo nucleophilic/electrophilic substitutions:
-
Halogen displacement : The chlorine atom on the benzyl group reacts with amines (e.g., piperidine) via SNAr, forming aryl amine derivatives .
-
Triazole functionalization : The amino group at position 5 participates in diazotization, forming azo-coupled products with phenols or aromatic amines .
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Chlorine substitution | Piperidine, DMF, 80°C | Piperidinyl-benzyl triazole |
| Diazotization | NaNO₂, HCl, 0°C → coupling | Azo-linked triazole derivatives |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the carboxamide to a carboxylic acid, yielding 1-(2-chloro-4-fluorobenzyl)-5-amino-1H-1,2,3-triazole-4-carboxylic acid .
-
Basic hydrolysis : NaOH in ethanol converts the carboxamide to a sodium carboxylate.
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Triazole-carboxylic acid |
| Basic hydrolysis | 2M NaOH, EtOH, 60°C, 4h | Sodium carboxylate derivative |
Cross-Coupling Reactions
The compound’s aromatic systems enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling : The 3,5-dimethylphenyl group reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, forming biaryl derivatives .
-
Click chemistry : The triazole’s NH group participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate bis-triazole complexes .
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-substituted triazole |
| Click chemistry | CuSO₄, sodium ascorbate, RT | Bis-triazole conjugate |
Key Research Findings
-
Catalytic influence : Copper catalysts enhance reaction rates in substitution and cross-coupling reactions, as observed in analogues .
-
Steric effects : The 3,5-dimethylphenyl group impedes electrophilic substitution at the para position of the triazole ring .
-
Biological relevance : Hydrolysis products show enhanced solubility, making them candidates for prodrug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and reported activities.
Table 1: Structural and Functional Comparison of 5-Amino-1,2,3-Triazole-4-Carboxamide Derivatives
Key Observations
Substituent Impact on Activity: Electron-Withdrawing Groups (Cl, F): The target compound’s 2-chloro-4-fluorobenzyl group may enhance membrane permeability and target binding compared to analogs with less polar substituents (e.g., 4-methylphenyl in ). Chloro and fluoro groups are known to improve metabolic stability and ligand-receptor interactions in triazole derivatives .
Antiproliferative Activity :
- Analogs with dichlorophenyl (GP = -13.42%) or fluorophenyl (GP = -27.30%) substituents demonstrate marked activity against renal and CNS cancers, suggesting that halogenation patterns critically influence efficacy . The target compound’s dual chloro/fluoro substitution may synergize for enhanced potency.
Antimicrobial Potential: The 5-amino-1-(carbamoylmethyl) analog disrupts the bacterial SOS response by inhibiting LexA autoproteolysis, a mechanism critical for combating antibiotic resistance . The target compound’s benzyl group may similarly interfere with microbial enzymes, though this requires experimental validation.
Structural Flexibility: Derivatives with fused heterocycles (e.g., oxazole in ) or ester functionalities (e.g., B-Raf inhibitor in ) highlight the scaffold’s adaptability.
Q & A
Q. What are the established synthetic routes for this compound, and what are common pitfalls in its preparation?
The synthesis typically involves condensation of substituted aniline derivatives with isocyanides to form intermediates like 2-chloro-4-fluorobenzyl isocyanide, followed by cyclization with sodium azide under controlled conditions . A critical step is maintaining anhydrous conditions during azide addition to avoid side reactions. Common pitfalls include incomplete cyclization due to impurities in the azide source or insufficient reaction time. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is recommended to isolate the triazole core .
Q. How can the solubility limitations of this compound be addressed in in vitro assays?
Due to its low aqueous solubility (common in triazole carboxamides), dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for stock solutions. For cellular assays, ensure final solvent concentrations ≤0.1% to avoid cytotoxicity. Co-solvency approaches using PEG-400 or cyclodextrin-based formulations can enhance solubility in pharmacokinetic studies .
Q. What analytical techniques are recommended for structural validation?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns (e.g., fluorine and chlorine signals at ~-110 ppm and ~75 ppm, respectively) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (expected m/z ~425.3 g/mol for C₁₈H₁₆ClF₂N₅O).
- Infrared Spectroscopy (IR): Characteristic peaks for the carboxamide group (~1650 cm⁻¹) and triazole ring (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX suites can determine bond lengths, angles, and torsional conformations critical for structure-activity relationships (SAR). For example, the chloro-fluorobenzyl group’s dihedral angle with the triazole ring influences π-π stacking in enzyme binding pockets . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement parameters (R1 < 0.05) ensure accuracy .
Q. What strategies are effective in reconciling contradictory bioactivity data across enzyme inhibition assays?
Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Validate findings using:
- Orthogonal Assays: Combine fluorometric and radiometric assays for cross-verification.
- Proteomic Profiling: Use kinome-wide screening to identify off-target interactions.
- Molecular Dynamics (MD) Simulations: Model ligand-enzyme binding under varying conditions to explain potency shifts .
Q. How can derivatives of this compound be rationally designed to improve metabolic stability?
- Metabolic Hotspot Identification: Incubate the compound with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated N-demethylation).
- Bioisosteric Replacement: Replace the 3,5-dimethylphenyl group with a trifluoromethylpyridine moiety to reduce oxidative metabolism.
- Prodrug Strategies: Introduce ester or phosphate groups at the carboxamide nitrogen to enhance oral bioavailability .
Methodological Considerations
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic profile?
- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.2), plasma protein binding (>90%), and CYP inhibition.
- Docking Studies: AutoDock Vina or Glide to simulate binding to target enzymes (e.g., kinases, proteases).
- QSAR Models: Utilize datasets from PubChem BioAssay (AID 1259351) to correlate substituent effects with activity .
Q. How should researchers handle batch-to-batch variability in biological activity?
- Quality Control (QC): Implement LC-MS purity checks (>98%) and 1H NMR fingerprinting for each batch.
- Standardized Protocols: Pre-incubate compounds at 37°C for 30 minutes in assay buffers to ensure consistent solubility.
- Positive Controls: Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
